amine](/img/structure/B13306916.png)
[1-(3-Bromophenyl)propyl](propan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)propylamine: is an organic compound with the molecular formula C12H18BrN It is a derivative of phenylpropylamine, where the phenyl ring is substituted with a bromine atom at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)propylamine typically involves the bromination of phenylpropylamine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the third position.
Industrial Production Methods: In an industrial setting, the production of 1-(3-Bromophenyl)propylamine may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1-(3-Bromophenyl)propylamine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form amines or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The bromine atom in 1-(3-Bromophenyl)propylamine can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1-(3-Bromophenyl)propylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: The compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing various biochemical pathways.
Medicine: In medicine, 1-(3-Bromophenyl)propylamine is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders, given its structural similarity to known bioactive amines.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Bromophenyl)propylamine involves its interaction with molecular targets such as receptors or enzymes. The bromine atom and amine group play crucial roles in binding to these targets, modulating their activity. The exact pathways and effects depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromophenyl)propylamine: Similar structure but with bromine at the fourth position.
1-(3-Chlorophenyl)propylamine: Chlorine substituted instead of bromine.
1-(3-Fluorophenyl)propylamine: Fluorine substituted instead of bromine.
Uniqueness: The uniqueness of 1-(3-Bromophenyl)propylamine lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H18BrN |
|---|---|
Molekulargewicht |
256.18 g/mol |
IUPAC-Name |
1-(3-bromophenyl)-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-4-12(14-9(2)3)10-6-5-7-11(13)8-10/h5-9,12,14H,4H2,1-3H3 |
InChI-Schlüssel |
UXRSSSHWGNWZPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC(=CC=C1)Br)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


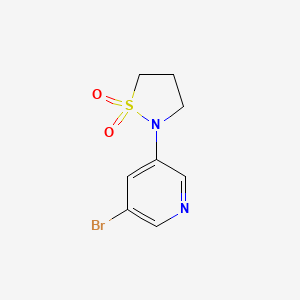


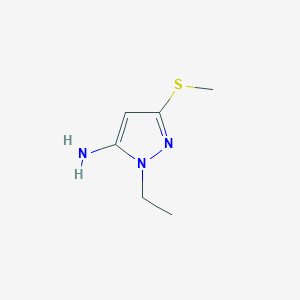
![(Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13306855.png)
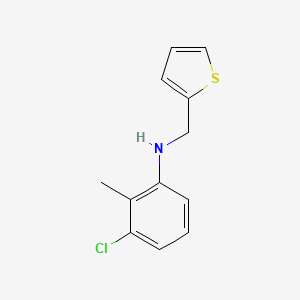
amine](/img/structure/B13306863.png)
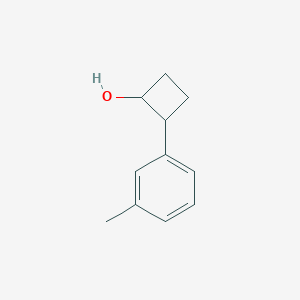


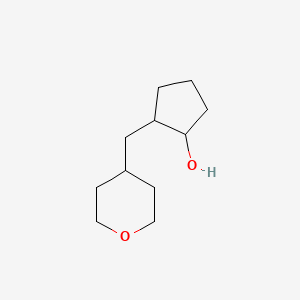
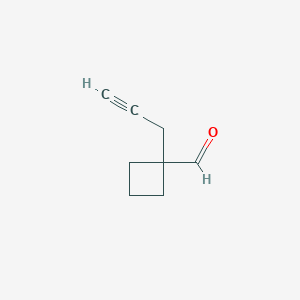
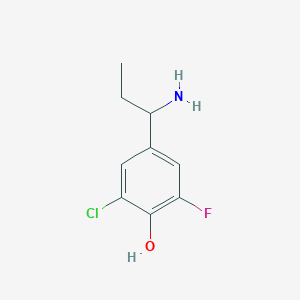
![N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13306910.png)
